molecular formula C13H23NO B12861248 1-(2-Ethylcyclohexyl)-5-methylpyrrolidin-2-one

1-(2-Ethylcyclohexyl)-5-methylpyrrolidin-2-one

Cat. No.: B12861248
M. Wt: 209.33 g/mol
InChI Key: URHSSFYWSMVWFO-UHFFFAOYSA-N
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Description

1-(2-Ethylcyclohexyl)-5-methylpyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones This compound features a pyrrolidinone ring substituted with a 2-ethylcyclohexyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethylcyclohexyl)-5-methylpyrrolidin-2-one typically involves the reaction of 2-ethylcyclohexanone with a suitable amine under controlled conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the pyrrolidinone ring. The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. The purification of the compound is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethylcyclohexyl)-5-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-Ethylcyclohexyl)-5-methylpyrrolidin-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Ethylcyclohexyl)-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler ketone with a similar cyclohexyl structure.

    Pyrrolidinone: The parent compound of the pyrrolidinone class.

    2-Ethylcyclohexanone: A related compound with a similar cyclohexyl group.

Uniqueness

1-(2-Ethylcyclohexyl)-5-methylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

1-(2-ethylcyclohexyl)-5-methylpyrrolidin-2-one

InChI

InChI=1S/C13H23NO/c1-3-11-6-4-5-7-12(11)14-10(2)8-9-13(14)15/h10-12H,3-9H2,1-2H3

InChI Key

URHSSFYWSMVWFO-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCC1N2C(CCC2=O)C

Origin of Product

United States

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